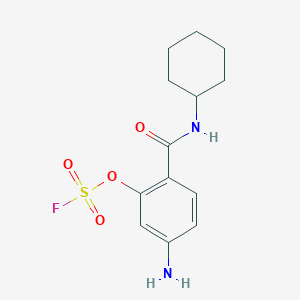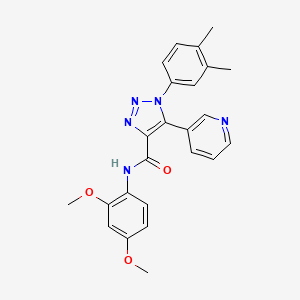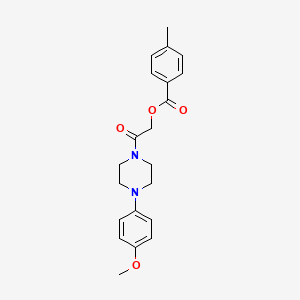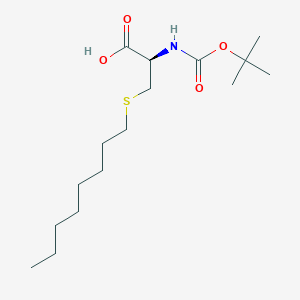
1-Methyl-4-(3-methylbut-2-enyl)pyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(3-methylbut-2-enyl)pyrazine-2,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MMBP and is a pyrazine derivative. MMBP has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of MMBP is not fully understood. However, studies have shown that MMBP can modulate various signaling pathways, including the NF-κB signaling pathway, which is involved in inflammation and cancer. MMBP has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
MMBP has been shown to have various biochemical and physiological effects. Studies have shown that MMBP can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in inflammation. MMBP has also been shown to inhibit the production of reactive oxygen species, which can cause oxidative stress and damage to cells. Additionally, MMBP has been shown to have antitumor effects in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MMBP in lab experiments include its potential applications in various fields, including pharmaceuticals, agriculture, and food science. Additionally, MMBP has been shown to have various biochemical and physiological effects, which make it a promising compound for further research. The limitations of using MMBP in lab experiments include the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research involving MMBP. These include further studies to fully understand its mechanism of action, potential applications in various fields, and potential side effects. Additionally, future studies could focus on the development of MMBP derivatives with improved properties, including increased potency and selectivity. Finally, studies could focus on the optimization of MMBP synthesis methods to improve yield and purity.
In conclusion, MMBP is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Further research is needed to fully understand its mechanism of action, potential applications, and potential side effects.
Méthodes De Synthèse
MMBP can be synthesized using various methods, including the reaction of 3-methyl-2-buten-1-ol with 2,3-pyrazinedicarboxylic acid. Another method involves the reaction of 3-methyl-2-butenal with 2,3-pyrazinedicarboxylic acid in the presence of a catalyst. The resulting MMBP can be purified using various techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
MMBP has been studied for its potential applications in various fields, including pharmaceuticals, agriculture, and food science. In pharmaceuticals, MMBP has been studied for its potential use as an anti-inflammatory agent and as a potential treatment for various diseases, including cancer. In agriculture, MMBP has been studied for its potential use as a plant growth regulator and as a potential pesticide. In food science, MMBP has been studied for its potential use as a flavoring agent.
Propriétés
IUPAC Name |
1-methyl-4-(3-methylbut-2-enyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(2)4-5-12-7-6-11(3)9(13)10(12)14/h4,6-7H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEVCHBFESAEIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C=CN(C(=O)C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(3-methylbut-2-enyl)pyrazine-2,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2557514.png)
![N-(4-fluorobenzyl)-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2557515.png)
![5-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2557516.png)





![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2557523.png)
![N,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide;hydrochloride](/img/structure/B2557524.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-methyloxime](/img/structure/B2557526.png)
![2-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2557530.png)

